
N-(2-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Affinity for Apamin-sensitive Binding Sites
Research by Graulich et al. (2006) explored methoxylated 1,2,3,4-tetrahydroisoquinoliniums derivatives, which share structural motifs with the compound , for their affinity towards apamin-sensitive binding sites. This study highlighted the significant potential of these compounds in modulating ion channels, particularly Ca2+-activated K+ channels, which are crucial for various physiological processes. The derivatives exhibited varying affinities, suggesting that modifications in the methoxy groups and the benzyl moiety could influence their biological activity and potential applications in studying ion channel regulation and neurological disorders (Graulich et al., 2006).
Analgesic and Anti-inflammatory Properties
Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which, like the compound of interest, contain methoxy and carboxamide groups. These compounds were tested for their analgesic and anti-inflammatory properties, displaying significant COX-1/COX-2 inhibition, analgesic activity, and anti-inflammatory effects. This study suggests that structural analogs of N-(2-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide could be explored for their potential as novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Conversion of Carboxylic Acids to Carboxamides
Nery et al. (2003) discussed a method for converting carboxylic acids to carboxamides using niobium pentachloride, involving compounds with structural similarities to our compound of interest. This synthetic pathway might be relevant for the modification and functionalization of this compound, offering insights into novel synthetic approaches that could be applied to similar compounds for enhanced biological activity or for the development of new pharmaceuticals (Nery et al., 2003).
Sigma-2 Receptor Probe Development
Xu et al. (2005) synthesized benzamide analogues, including one with a methoxy-methylbenzamide moiety, which were evaluated for their affinity to sigma-2 receptors. These receptors are implicated in various diseases, including cancer and neurological disorders. The study provided valuable insights into the design of receptor-specific probes and highlighted the potential of structurally related compounds in biomedical research, particularly in the context of targeting sigma-2 receptors for therapeutic applications (Xu et al., 2005).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-10-9-23-19(25)15-8-7-13(11-16(15)22-20(23)26)18(24)21-12-14-5-3-4-6-17(14)28-2/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCQJBMSDKPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)
![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
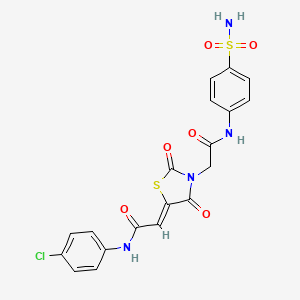
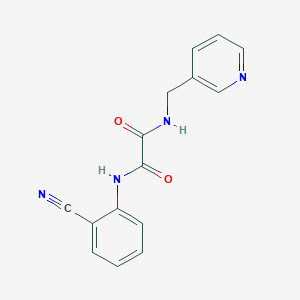
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
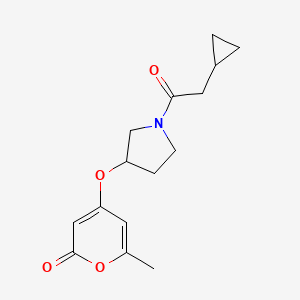
![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)
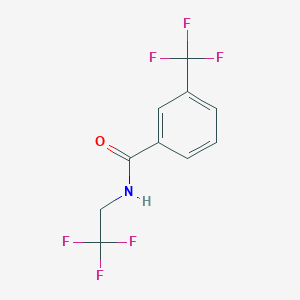

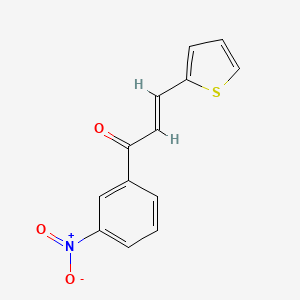

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)